![molecular formula C12H14ClN3 B1467336 4-(chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole CAS No. 1249973-54-3](/img/structure/B1467336.png)
4-(chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole
Übersicht
Beschreibung
4-(Chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole (CMTPT) is a heterocyclic organic compound that is widely used in scientific research and in the laboratory. It has been used in a variety of applications, including synthesis, drug design, and biochemical and physiological research.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Pharmacological Applications
Triazole derivatives have been extensively studied for their potential in drug development due to their versatile biological activities. The triazole ring is a common motif in pharmaceuticals, with various derivatives showing anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. These compounds have been involved in the search for new therapeutic agents against a spectrum of diseases, including neglected diseases that disproportionately affect vulnerable populations (Ferreira et al., 2013). The emphasis on green chemistry and sustainability in the synthesis of triazoles indicates a direction towards environmentally friendly approaches in drug development processes.
Triazole derivatives also play a role in addressing bacterial resistance, with some compounds being explored for their antibacterial activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). These compounds may act by inhibiting key bacterial proteins or enzymes, offering a pathway to develop new antibiotics (Xuemei Ge & Zhi Xu, 2020).
Material Science Applications
In the field of material science, triazole derivatives have been investigated for their potential in creating new materials with desirable properties. For instance, polymeric membranes based on triazole derivatives exhibit improved thermal stability, mechanical strength, and proton conductivity, making them promising candidates for fuel cell applications. These materials can operate under anhydrous conditions at elevated temperatures, which is advantageous for the efficiency and durability of fuel cells (Prozorova & Pozdnyakov, 2023).
Corrosion Inhibition
Another significant application of triazole derivatives is in corrosion inhibition. 1,2,3-Triazole derivatives have been identified as efficient corrosion inhibitors for various metals and alloys in aggressive media. Their ability to form stable complexes with metal surfaces protects these materials from corrosion, highlighting their potential in industrial applications where metal preservation is critical (Hrimla et al., 2021).
Eigenschaften
IUPAC Name |
4-(chloromethyl)-1-(2-propan-2-ylphenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c1-9(2)11-5-3-4-6-12(11)16-8-10(7-13)14-15-16/h3-6,8-9H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCRKFPEQOYDFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1N2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



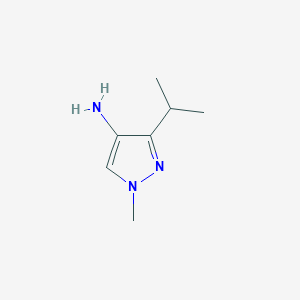
![{1-[(4-Fluorophenyl)methyl]cyclopropyl}methanol](/img/structure/B1467254.png)

![10-[4-(diethylamino)phenyl]-3,4,9,10-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one](/img/structure/B1467260.png)
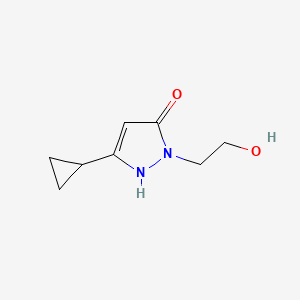
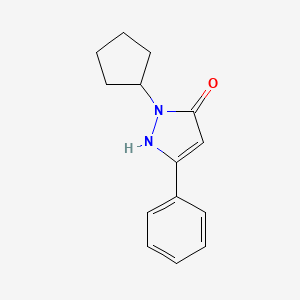
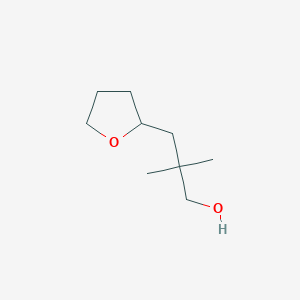
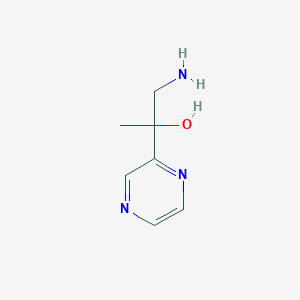

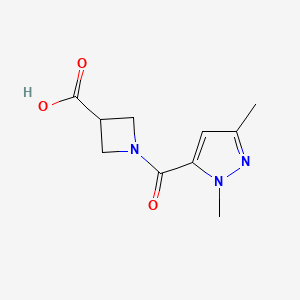

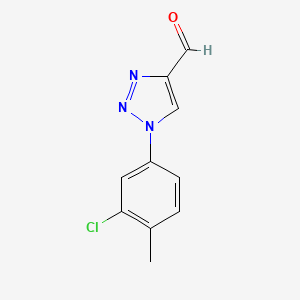

![1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467276.png)